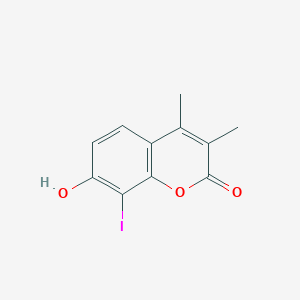![molecular formula C26H23FO4 B11506397 9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)
9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule that belongs to the xanthene family. Xanthenes are known for their diverse biological activities and are often used in the development of pharmaceuticals and dyes. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-step process. One common method starts with the condensation of 2-fluorophenol with 4-hydroxybenzaldehyde to form an intermediate. This intermediate is then subjected to a cyclization reaction with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the xanthene ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and fluorescent probes. The fluorophenyl group enhances its binding affinity to biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the fluorophenyl group can improve the pharmacokinetic properties of the compound.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its stable and vibrant color properties. It is also explored for its potential use in organic electronics.
Mechanism of Action
The mechanism of action of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. The xanthene core can also interact with cellular components, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9-{2-[(1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8-DIONE
- 3-(2-ETHYL-4-{2-[2-(4-FLUOROPHENYL)-5-OXAZOLYL]PHENYL}-1,8-DIONE
Uniqueness
The uniqueness of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H23FO4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
9-[4-[(2-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C26H23FO4/c27-19-6-2-1-5-17(19)15-30-18-13-11-16(12-14-18)24-25-20(28)7-3-9-22(25)31-23-10-4-8-21(29)26(23)24/h1-2,5-6,11-14,24H,3-4,7-10,15H2 |
InChI Key |
LMSKFFORTXTXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11506324.png)
![3-{[4-(3,4-dimethylphenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B11506328.png)
![2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile](/img/structure/B11506331.png)
![2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11506339.png)

![2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone](/img/structure/B11506341.png)

![4-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11506349.png)
![1-(2-Amino-2-oxoethyl)-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506354.png)
![N-benzyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11506357.png)

![ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11506381.png)
![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-isopropylamino-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11506386.png)

